N-(1-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯基)环丙基)甲磺酰胺

描述

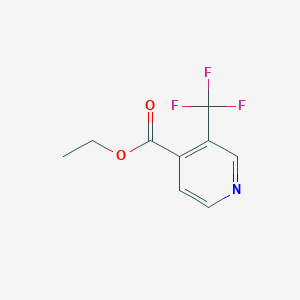

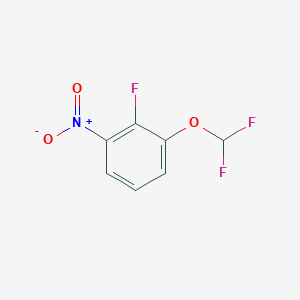

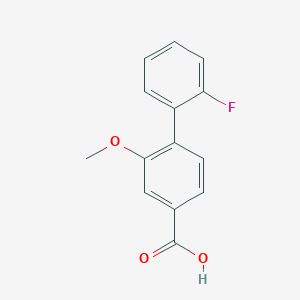

“N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide” is a chemical compound with the empirical formula C19H24BNO4S . It is also known as 4-(p-Toluenesulfonylamino)phenylboronic acid pinacol ester, N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-p-toluenesulfonamide . The compound is a solid and its molecular weight is 373.27 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCc1ccc (cc1)S (=O) (=O)Nc2ccc (cc2)B3OC (C) (C)C (C) (C)O3 . This indicates that the compound contains a toluenesulfonylamino group attached to a phenyl ring, which is further connected to a tetramethyl-1,3,2-dioxaborolan-2-yl group . Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 373.27 . The compound’s InChI key is RLVWYHYMSBRBKK-UHFFFAOYSA-N .科学研究应用

Suzuki-Miyaura Cross-Coupling Reactions

This compound is widely used in Suzuki-Miyaura cross-coupling reactions , which are pivotal in the synthesis of various biaryl compounds. These reactions are essential for creating pharmaceuticals, agrochemicals, and organic materials. The boronic ester group in the compound reacts with aryl halides in the presence of a palladium catalyst to form the desired biaryl product.

Borylation of Alkylbenzenes

The compound serves as a reagent for the borylation at the benzylic C-H bond of alkylbenzenes . This reaction is facilitated by a palladium catalyst, resulting in the formation of pinacol benzyl boronate. This is a key step in the synthesis of complex organic molecules with high precision.

Hydroboration Reactions

It is also utilized in hydroboration reactions of alkyl or aryl alkynes and alkenes . These reactions are conducted in the presence of transition metal catalysts and are fundamental for adding boron across the carbon-carbon double or triple bonds, which can then be further transformed into various functional groups.

Coupling with Aryl Iodides

The compound can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates . This is another valuable transformation in organic synthesis, allowing for the creation of complex aryl compounds that are useful in medicinal chemistry.

Asymmetric Hydroboration

It is involved in asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates . This application is significant in the field of stereochemistry, as it allows for the synthesis of enantiomerically pure compounds, which are crucial in the development of chiral drugs.

Synthesis of Sulfinamide Derivatives

This compound is used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate . Sulfinamides are important in the synthesis of peptides and as intermediates in pharmaceuticals.

Sequential Suzuki Cross-Coupling Reactions

It may be employed in sequential Suzuki cross-coupling reactions . This technique is used to construct poly-aryl compounds in a step-wise fashion, which is beneficial for synthesizing complex organic architectures.

Copper-Catalyzed Oxidative Trifluoromethylthiolation

Lastly, the compound is a reagent for copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids . This reaction introduces the trifluoromethylthio group into aryl compounds, which is a valuable functional group in drug discovery due to its lipophilic nature and ability to improve metabolic stability.

安全和危害

作用机制

Target of Action

It’s known that boronic acids and their esters, such as this compound, are often used in drug design and drug delivery devices . They are particularly suitable for neutron capture therapy .

Mode of Action

The compound, also known as 4-(1-Methysulfonylaminocyclopropyl)phenylboronic acid, pinacol ester, is a boronic acid ester. These types of compounds are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . This reaction is a type of cross-coupling reaction, used to couple boronic acids with organic halides .

Biochemical Pathways

The Suzuki–Miyaura reaction, in which this compound may participate, is a key process in synthetic chemistry. It allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The reaction can lead to the formation of biaryl compounds, which are common motifs in pharmaceuticals and organic materials .

Pharmacokinetics

Boronic acids and their esters are known to have good bioavailability and stability, making them attractive for drug development .

Result of Action

The result of the compound’s action would depend on the specific context in which it is used. In the context of the Suzuki–Miyaura reaction, the compound would contribute to the formation of a new carbon-carbon bond .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura reaction typically requires a palladium catalyst and a base . The reaction is also typically performed in an aqueous solution .

属性

IUPAC Name |

N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO4S/c1-14(2)15(3,4)22-17(21-14)13-8-6-12(7-9-13)16(10-11-16)18-23(5,19)20/h6-9,18H,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDARRPOMKTGBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675258 | |

| Record name | N-{1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide | |

CAS RN |

890172-55-1 | |

| Record name | N-{1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。